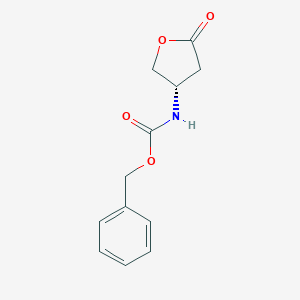

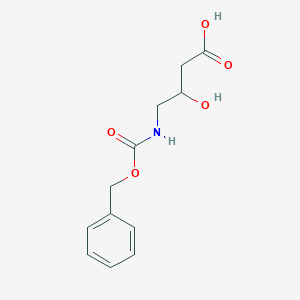

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate

Overview

Description

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for reactions, and the products formed .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications

Parallel Solution Phase Synthesis

One application involves the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates, which are synthesized from L-aspartic acid. This synthesis pathway demonstrates the compound's versatility in producing a range of derivatives with potential biological activities. The derivatives were prepared with yields ranging from 45–94%, showcasing the efficiency of this synthetic route (Pirc et al., 2003).

Antibacterial Agent Development

Another study focused on the synthesis of 3-benzoyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines to evaluate their antibacterial activity. This research underscores the potential of using benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate derivatives as scaffolds for developing new antibacterial agents. The quantitative structure-activity relationship (QSAR) model developed from this study could guide the design of compounds with enhanced antibacterial properties (Sawant & Bhatia, 2008).

Intramolecular Hydrofunctionalization

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate also finds application in the Au(I)-catalyzed intramolecular hydrofunctionalization of allenes. This process allows for the efficient formation of nitrogen, oxygen, and carbon heterocycles, highlighting the compound's utility in constructing complex molecular architectures with potential pharmacological activities (Zhang et al., 2006).

Natural Occurrence and Additive Use

Furthermore, research into benzoic acid derivatives, which are related to benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate, has shed light on their widespread use as preservatives and flavoring agents in foods, cosmetics, and pharmaceuticals. This study emphasizes the importance of understanding the biological and environmental impacts of these compounds and their derivatives (del Olmo, Calzada, & Nuñez, 2017).

Renewable Benzyl Alcohol Production

Lastly, an intriguing application involves the engineering of Escherichia coli for the renewable production of benzyl alcohol, a solvent and intermediate in various industries. This approach utilizes a non-natural pathway engineered in bacteria, demonstrating the compound's relevance in biotechnological applications aimed at sustainable chemical production (Pugh et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

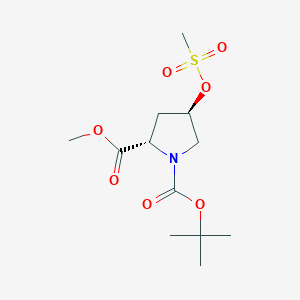

benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIBNUOPVTZWRT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351330 | |

| Record name | Benzyl [(3S)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57266287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate | |

CAS RN |

87219-29-2 | |

| Record name | Benzyl [(3S)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-(â??)-tetrahydro-5-oxo-3-furanylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)